![molecular formula C6H12O6 B583972 L-[4-13C]sorbose CAS No. 478506-34-2](/img/structure/B583972.png)
L-[4-13C]sorbose
Descripción
Contextualizing Isotopic Labeling in Metabolic Studies
Isotopic labeling is a technique that involves the use of isotopes to trace the passage of atoms through a reaction or a metabolic pathway. wikipedia.org By introducing a "labeled" molecule into a system, researchers can follow its transformation and incorporation into other molecules, providing a dynamic picture of metabolic processes. wikipedia.orggeneralmetabolics.com
Metabolic flux analysis (MFA) is a key technique for quantifying the rates of metabolic reactions. creative-proteomics.com When combined with ¹³C isotopic tracing, it becomes a powerful method for elucidating the flow of metabolites through a network. creative-proteomics.comnih.gov The fundamental principle lies in introducing a substrate, such as glucose or in this case sorbose, enriched with ¹³C into a biological system. creative-proteomics.com As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. frontiersin.org
The choice of the labeled position on the tracer molecule is crucial. For example, using [1,2-¹³C₂]glucose can help reveal fluxes in the pentose phosphate pathway and the reversibility of certain glycolytic reactions. biorxiv.org Similarly, the specific labeling of L-sorbose at the C-4 position in L-[4-¹³C]sorbose provides a targeted tool to investigate specific enzymatic reactions and metabolic transformations involving this particular carbon atom.
The use of isotopic tracers in physiological research has a history spanning over eight decades. researchgate.net Initially, radioactive isotopes were predominantly used. However, stable isotopes like ¹³C, ¹⁵N, and ²H (deuterium) have become increasingly popular due to their safety and the absence of radioactive decay. creative-proteomics.combocsci.com
Early studies using labeled carbohydrates, primarily glucose, were instrumental in mapping the central pathways of carbon metabolism. physoc.org These substrate-specific tracers have provided invaluable insights into carbohydrate metabolism and its regulation in various physiological and disease states. researchgate.netphysoc.org The development of dual and triple tracer techniques, often involving both intravenous infusion and ingestion of labeled glucose, has allowed for more precise measurements of postprandial carbohydrate turnover. nih.gov
While glucose tracers have been the workhorse, the development of tracers for other carbohydrates, including "rare sugars" like L-sorbose, has expanded the scope of metabolic research. researchgate.net These specialized tracers enable the investigation of less common metabolic pathways and the roles of specific sugars in various organisms.
Principles of 13C Isotopic Tracing for Metabolic Flux Analysis
Significance of L-[4-¹³C]Sorbose as a Research Probe
L-sorbose itself is a ketohexose that plays a role in the biosynthesis of vitamin C in some organisms and is used in its commercial production. cymitquimica.comnih.gov The introduction of a ¹³C label at the fourth carbon position transforms it into a powerful research probe. cymitquimica.com The significance of L-[4-¹³C]sorbose lies in its ability to provide detailed insights into specific metabolic processes. cymitquimica.com
The unique isotopic labeling allows researchers to track the metabolic fate of the C-4 carbon of sorbose, which can be crucial for understanding the mechanisms of specific enzymes that act on this sugar. cymitquimica.com For example, in studies of microbial metabolism, L-[4-¹³C]sorbose can help elucidate the pathways involved in its utilization and conversion to other compounds. Research on Gluconobacter oxydans, an industrially important bacterium, has utilized labeled substrates to understand its carbohydrate metabolism. mdpi.com
Furthermore, investigations into the metabolism of L-sorbose in organisms like Lactobacillus casei have revealed specific transport systems and metabolic pathways. researchgate.netasm.org The use of a labeled tracer like L-[4-¹³C]sorbose in such studies could provide more definitive evidence for the proposed metabolic routes.
Below is a table summarizing the key properties of L-[4-¹³C]sorbose:
Property | Value |
IUPAC Name | (3S,4R,5S)-2-(hydroxymethyl)(4-¹³C)oxane-2,3,4,5-tetrol |
Molecular Formula | C₅[¹³C]H₁₂O₆ |
Molecular Weight | 181.15 g/mol |
CAS Number | 478506-34-2 |
Related CAS (unlabelled) | 87-79-6 |
Primary Use | Metabolic studies and tracer experiments |
Data sourced from BOC Sciences and CymitQuimica. cymitquimica.combocsci.com
Scope and Objectives of L-[4-¹³C]Sorbose-Focused Investigations
The primary objective of using L-[4-¹³C]sorbose in research is to gain a detailed understanding of its metabolic journey within a biological system. This encompasses several key areas of investigation:
Pathway Elucidation: A major goal is to identify and map the metabolic pathways that L-sorbose enters. This includes determining the enzymes that act upon it and the intermediate and final products that are formed. tandfonline.com
Metabolic Flux Quantification: Beyond just identifying pathways, researchers aim to quantify the rate of flow (flux) of carbon from L-[4-¹³C]sorbose through these pathways. creative-proteomics.comfrontiersin.org This provides a dynamic understanding of metabolic regulation.
Enzyme Mechanism Studies: The specific labeling can be used to probe the stereochemistry and mechanism of enzymatic reactions involving the C-4 position of sorbose.
Microbial Metabolism: Investigating how different microorganisms, such as those used in industrial fermentation for vitamin C production, metabolize L-sorbose. researchgate.netresearchgate.net This knowledge can be applied to optimize these biotechnological processes.
Interaction with Other Metabolic Pathways: Understanding how the metabolism of L-sorbose intersects with central metabolic pathways like glycolysis and the TCA cycle. nih.gov
The table below outlines potential research questions that can be addressed using L-[4-¹³C]sorbose:
Research Area | Specific Research Question |
Microbial Biotechnology | What is the primary catabolic pathway for L-sorbose in Gluconobacter oxydans and how can this be manipulated to improve vitamin C precursor production? |
Enzymology | What is the stereochemical course of the enzymatic reaction that cleaves the C3-C4 bond of L-sorbose? |
Nutritional Science | To what extent is orally ingested L-sorbose metabolized by the gut microbiota versus being absorbed intact? |
Metabolic Engineering | Can L-[4-¹³C]sorbose tracing help identify bottlenecks in engineered metabolic pathways designed to produce valuable chemicals from rare sugars? |
Propiedades
IUPAC Name |
(3S,4R,5S)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5-,6?/m0/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-HPPMGSIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Derivatization of L-[4-13c]sorbose
Chemoenzymatic Synthesis Routes for Stereospecific ¹³C-Labeling
Chemoenzymatic synthesis leverages the high regio- and stereoselectivity of enzymes combined with the versatility of chemical reactions, offering a powerful approach for producing complex, isotopically labeled molecules like L-[4-¹³C]sorbose. rug.nl This strategy is particularly advantageous for carbohydrates, where precise control over multiple chiral centers is essential. The general principle involves the enzymatic conversion of a strategically ¹³C-labeled precursor, which itself may be synthesized chemically.
Enzymatic Conversion Strategies Utilizing ¹³C-Labeled Precursors
The most established and industrially significant route to L-sorbose is the microbial oxidation of D-sorbitol. wikipedia.orgnih.gov This forms the basis of a primary chemoenzymatic strategy for L-[4-¹³C]sorbose. The process would begin with the chemical or enzymatic synthesis of D-sorbitol stereospecifically labeled with ¹³C at the C-3 position. Subsequent regioselective oxidation of this D-[3-¹³C]sorbitol precursor at the C-5 position by an appropriate enzyme system yields the target molecule, L-[4-¹³C]sorbose.
An alternative strategy employs aldolase enzymes to construct the carbon backbone from smaller, labeled building blocks. google.comresearchgate.net For instance, an aldol reaction could condense a ¹³C-labeled three-carbon aldehyde with dihydroxyacetone phosphate (DHAP) to form the six-carbon chain of a sorbose precursor. researchgate.net This method allows for the precise placement of the isotopic label based on the selection of the initial labeled fragment. Isotopic tracer studies have confirmed the feasibility of tracking carbon positions through enzymatic transformations, such as the conversion of D-glucose to L-sorbose intermediates. google.com
A more general enzymatic approach involves synthesizing a ¹³C-labeled nucleotide sugar, such as UDP-D-[U-¹³C]glucose, which can then act as a glycosyl donor in a reaction catalyzed by a glycosyltransferase to build the desired labeled carbohydrate. oup.com
Specific Enzyme Systems Employed in ¹³C-Sorbose Synthesis
Several enzyme systems are pivotal for the chemoenzymatic synthesis of L-sorbose and its derivatives, and they are directly applicable to the production of its ¹³C-labeled isotopologues. The selection of the enzyme is critical for ensuring the correct stereochemistry and regioselectivity of the reaction.
Enzyme Class | Specific Enzyme Example | Source Organism | Role in Synthesis | Reference(s) |
Dehydrogenases | Sorbitol Dehydrogenase | Gluconobacter oxydans | Regioselective oxidation of D-sorbitol at C-5 to produce L-sorbose. | wikipedia.org, nih.gov, researchgate.net |
Aldolases | Fructose-1,6-bisphosphate (FBP) Aldolase | Escherichia coli / Rabbit muscle | Catalyzes C-C bond formation via aldol condensation of DHAP and an aldehyde (e.g., a labeled glyceraldehyde derivative). | google.com, researchgate.net |
Isomerases | Triosephosphate Isomerase | Various | Used in conjunction with aldolases to interconvert DHAP and glyceraldehyde-3-phosphate. | google.com |
Phosphorylases | Kojibiose Phosphorylase | Thermoanaerobacter brockii | Can be used for glycosyl transfer to L-sorbose to form oligosaccharides. | fao.org |
Table 1: Key Enzyme Systems for L-Sorbose Synthesis
The most crucial enzyme for this specific transformation remains sorbitol dehydrogenase from Gluconobacter oxydans, which is widely used for its efficiency and high regioselectivity in the industrial production of L-sorbose from D-sorbitol. researchgate.netnih.gov
Chemical Synthesis Approaches for L-[4-¹³C]Sorbose
Purely chemical synthesis provides an alternative to enzymatic methods, offering broad substrate scope and control, though often requiring complex protection-deprotection strategies to manage the multiple hydroxyl groups of carbohydrates.
Strategies for Regiospecific Carbon-13 Incorporation
A complete de novo chemical synthesis of L-[4-¹³C]sorbose has not been extensively detailed, but established principles of carbohydrate chemistry allow for a viable synthetic design. Such a synthesis would necessitate the regioselective introduction of the ¹³C isotope. A plausible strategy would involve an aldol condensation reaction to form the C3-C4 bond, where one of the reacting partners, a three-carbon carbonyl compound, contains the ¹³C label at the appropriate position.
A critical element of any such chemical synthesis is the use of protecting groups to selectively mask certain hydroxyl groups while leaving others free to react. For L-sorbose, intermediates such as 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose are instrumental. google.com This specific derivative, for example, leaves the C-3 hydroxyl group exposed for chemical modification, such as the introduction of a leaving group, which could be part of a strategy to build the carbon skeleton or invert stereochemistry. google.com The feasibility of multi-step chemical syntheses involving isotopically labeled sugars has been demonstrated in the preparation of L-ascorbic acid-¹⁴C from labeled precursors via an L-sorbose intermediate. nist.gov
Purification and Characterization of Synthetic L-[4-¹³C]Sorbose
Following synthesis, rigorous purification and characterization are required to ensure the identity, purity, and correct labeling of the final product.
Purification: Standard techniques for carbohydrate purification are employed. Column chromatography, using stationary phases like silica gel or specialized resins (e.g., Toyopearl), is a common method. fao.org For intermediates or derivatives that are charged, ion-exchange chromatography is highly effective for removing ionic impurities or for separating compounds based on charge. nist.govtandfonline.com Final purification is often achieved through crystallization. nist.gov
Characterization: The definitive structural confirmation of L-[4-¹³C]sorbose relies on a combination of spectroscopic techniques.
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the labeled compound, which will be one mass unit higher than that of unlabeled L-sorbose. researchgate.net This confirms the successful incorporation of a single ¹³C atom.
Derivatization of L-[4-¹³C]Sorbose for Specialized Applications
Once synthesized, L-[4-¹³C]sorbose serves as a valuable labeled precursor for producing a range of important bioactive molecules. The ¹³C label acts as a stable isotopic tracer, enabling detailed investigation of metabolic pathways, reaction mechanisms, and drug pharmacokinetics. cymitquimica.com
Derivative Class | Example(s) | Synthetic Application | Reference(s) |
Vitamins | L-[4-¹³C]Ascorbic Acid (Vitamin C) | L-sorbose is a key intermediate in the industrial Reichstein process. Derivatization involves protection (e.g., as diacetone-L-sorbose), oxidation to 2-keto-L-gulonic acid, and lactonization. | wikipedia.org, nih.gov, nist.gov |
Glycosidase Inhibitors | 1-Deoxynojirimycin (DNJ), Miglitol | L-sorbose is a starting material for multi-step syntheses of these iminosugar drugs used to treat diabetes. | tandfonline.com, researchgate.net, nih.gov |
Rare Sugars | L-Fructose | Chemical conversion through derivatization to form a C3-C4 epoxide, followed by ring-opening. | google.com |
Bioactive Carbocycles | Polyhydroxylated Cyclopentenes | Used as a chiral pool starting material for complex syntheses of functionalized cyclopentenes with potential anticancer activity. | nih.gov |
Table 2: Specialized Applications via Derivatization of L-Sorbose
The most significant derivatization is its conversion to L-ascorbic acid (Vitamin C). The well-established Reichstein process uses L-sorbose as the central intermediate. wikipedia.orgnih.gov Using L-[4-¹³C]sorbose in this process would yield L-[4-¹³C]ascorbic acid, a powerful tool for studying the vitamin's metabolic fate and physiological roles. oregonstate.edu
Furthermore, L-sorbose is a critical starting material for the synthesis of 1-deoxynojirimycin (DNJ) and its N-substituted derivatives like the antidiabetic drug Miglitol. researchgate.nettandfonline.com These syntheses involve complex chemical transformations, including Wittig reactions and the introduction of nitrogen to form the characteristic piperidine ring of the iminosugar. tandfonline.comtandfonline.com The use of L-[4-¹³C]sorbose would enable detailed mechanistic and in vivo studies of these important therapeutic agents.
Synthesis of L-[4-13C]Sorbose Phosphates and Other Metabolic Intermediates
The strategic incorporation of a carbon-13 (¹³C) isotope at the C-4 position of L-sorbose creates a powerful tool for tracing its metabolic fate within biological systems. The synthesis of phosphorylated derivatives and other metabolic intermediates of L-[4-¹³C]sorbose is crucial for elucidating the specific enzymatic pathways it enters.
One documented approach to synthesizing a doubly labeled sorbose bisphosphate provides a strong inferential basis for the synthesis of L-[4-¹³C]sorbose phosphates. Specifically, L-[3,4-¹³C]sorbose 1,6-bisphosphate has been prepared enzymatically. nih.gov This synthesis utilized DL-[1-¹³C]glyceraldehyde 3-phosphate as a precursor, indicating the use of aldolase enzymes to condense two three-carbon units into a six-carbon sugar phosphate backbone. nih.gov
Following this enzymatic logic, a plausible synthetic route for L-[4-¹³C]sorbose 1-phosphate or L-[4-¹³C]sorbose 1,6-bisphosphate would involve the enzymatic condensation of dihydroxyacetone phosphate (DHAP) with a specifically labeled three-carbon aldehyde phosphate. To achieve labeling at the C-4 position of the resulting sorbose molecule, one would require L-[1-¹³C]glyceraldehyde 3-phosphate. The aldolase-catalyzed reaction would proceed as follows:
Dihydroxyacetone Phosphate + L-[1-¹³C]Glyceraldehyde 3-Phosphate → L-[4-¹³C]Sorbose 1,6-Bisphosphate
Subsequent enzymatic or chemical dephosphorylation at the C-6 position could then yield L-[4-¹³C]sorbose 1-phosphate, a key intermediate in the L-sorbose metabolic pathway in various microorganisms. nih.gov
The metabolism of L-sorbose in organisms like Lactobacillus casei and Klebsiella pneumoniae proceeds via phosphorylation to L-sorbose-1-phosphate, which is then converted by L-sorbose-1-phosphate reductase. nih.gov In some pathways, L-sorbose is metabolized to D-fructose-6-phosphate, which then enters glycolysis. nih.gov The use of L-[4-¹³C]sorbose allows researchers to track the ¹³C label as it moves through these metabolic transformations, identifying the resulting intermediates and quantifying pathway flux.
Precursor | Enzyme (Hypothetical) | Product | Significance |
Dihydroxyacetone Phosphate + L-[1-¹³C]Glyceraldehyde 3-Phosphate | Aldolase | L-[4-¹³C]Sorbose 1,6-Bisphosphate | Allows for tracing the carbon backbone in metabolic studies. |
L-[4-¹³C]Sorbose 1,6-Bisphosphate | Phosphatase | L-[4-¹³C]Sorbose 1-Phosphate | A key intermediate in L-sorbose metabolism. |
Generation of this compound-Derived Probes for Enzyme Assays
The isotopic label in L-[4-¹³C]sorbose and its derivatives makes them invaluable as probes for a variety of enzyme assays, particularly those involving techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. These probes enable the direct monitoring of enzyme activity, the elucidation of reaction mechanisms, and the characterization of enzyme kinetics in a way that is often not possible with unlabeled substrates.
A primary application of L-[4-¹³C]sorbose is as a substrate for enzymes directly involved in its metabolism. For instance, in organisms that utilize L-sorbose, the initial step is often phosphorylation.
Enzyme Assay Example: Sorbose Kinase
Enzyme: Sorbose Kinase (or a non-specific kinase that acts on L-sorbose)
Probe: L-[4-¹³C]Sorbose
Methodology: The kinase reaction is initiated by adding the enzyme to a solution containing L-[4-¹³C]sorbose and ATP. The reaction can be monitored over time using ¹³C-NMR. The disappearance of the NMR signal corresponding to C-4 of L-sorbose and the appearance of a new, shifted signal corresponding to C-4 of L-sorbose-1-phosphate (or another phosphorylated product) provides a direct measure of the rate of the enzymatic reaction. This allows for the determination of kinetic parameters such as Kₘ and Vₘₐₓ.
Probing Downstream Metabolic Enzymes
Furthermore, L-[4-¹³C]sorbose-derived intermediates can be used to assay subsequent enzymes in the metabolic pathway. For example, L-[4-¹³C]sorbose-1-phosphate can be used as a probe for L-sorbose-1-phosphate reductase.
Enzyme Assay Example: L-Sorbose-1-Phosphate Reductase
Enzyme: L-Sorbose-1-Phosphate Reductase
Probe: L-[4-¹³C]Sorbose-1-Phosphate
Methodology: The activity of L-sorbose-1-phosphate reductase, which typically uses NADH or NADPH as a cofactor, can be assayed by monitoring the transformation of the labeled substrate. nih.gov Using mass spectrometry, the consumption of L-[4-¹³C]sorbose-1-phosphate and the formation of the product, D-glucitol-6-phosphate (D-sorbitol-6-phosphate), can be precisely quantified by tracking the masses of the ¹³C-labeled compounds. This is particularly useful in complex biological mixtures or crude cell extracts where spectrophotometric assays may be subject to interference.
The use of L-[4-¹³C]sorbose-derived probes offers high sensitivity and specificity, allowing researchers to dissect complex metabolic networks and characterize individual enzymatic steps with high precision. bocsci.com
Enzyme Target | Derived Probe | Assay Technique | Information Gained |
Sorbose Kinase | L-[4-¹³C]Sorbose | ¹³C-NMR Spectroscopy | Enzyme kinetics (Kₘ, Vₘₐₓ), substrate specificity |
L-Sorbose-1-Phosphate Reductase | L-[4-¹³C]Sorbose-1-Phosphate | Mass Spectrometry | Reaction mechanism, product identification, enzyme activity in complex mixtures |
Aldolase | L-[4-¹³C]Sorbose 1,6-Bisphosphate | ¹³C-NMR, Mass Spectrometry | Reversibility of reaction, stereospecificity |
Application of L-[4-13c]sorbose in Microbial Metabolic Pathway Elucidation
Tracing Carbon Flux in Bacterial Metabolism
In bacteria, L-sorbose metabolism is often linked to the phosphoenolpyruvate-dependent phosphotransferase system (PTS), which is responsible for the transport and phosphorylation of various sugars. nih.gov The use of L-[4-¹³C]sorbose allows for a detailed examination of the fate of the labeled carbon, revealing the predominant pathways for its assimilation and conversion into central metabolic intermediates.
Investigations in Model Bacteria (e.g., Escherichia coli, Bacillus subtilis)
In model organisms like Escherichia coli, the metabolism of L-sorbose is governed by the sor operon, which encodes the necessary enzymes for its transport and conversion. frontiersin.org While direct studies utilizing L-[4-¹³C]sorbose in E. coli are not extensively documented, the known metabolic pathway provides a clear framework for how such a tracer would be utilized. The ¹³C label at the C4 position of sorbose would be tracked as it is converted through the pathway, allowing for the quantification of flux through glycolysis and the pentose phosphate pathway. nih.govembopress.org This information is crucial for understanding the regulation of carbon metabolism in response to different environmental conditions. mdpi.compnas.org
Similarly, in Bacillus subtilis, while specific L-[4-¹³C]sorbose tracing studies are not prominent, the principles of ¹³C-MFA can be applied to its known metabolic capabilities. google.comgenome.jp B. subtilis is known for its robust central carbon metabolism and its ability to utilize a variety of alternative carbon sources. d-nb.info Tracing the ¹³C from L-[4-¹³C]sorbose would help in understanding how this sugar is integrated into central metabolism, particularly its entry into glycolysis and the TCA cycle, and could reveal regulatory mechanisms, such as those governed by the carbon catabolite protein A (CcpA). plos.orgnih.gov
Table 1: Key Genes and Enzymes in E. coli L-Sorbose Metabolism
Gene | Protein | Function |
sorA | EIIASor | Soluble component of L-sorbose PTS |
sorB | EIIBSor | Soluble component of L-sorbose PTS |
sorC | SorC | Regulatory protein |
sorD | D-glucitol-6-phosphate dehydrogenase | Enzyme in the metabolic pathway |
sorE | Sorbose-1-phosphate reductase | Enzyme in the metabolic pathway |
sorF | D-sorbitol-6-phosphate dehydrogenase | Enzyme in the metabolic pathway |
sorM | EIIC/DSor | Membrane-bound component of L-sorbose PTS |
Elucidation of Sorbose Assimilation Pathways in Specific Microorganisms
In other bacteria, such as Lactobacillus casei, the genetics of L-sorbose metabolism have been well-characterized. nih.govasm.org These studies reveal a pathway where L-sorbose is transported via a specific PTS and then converted to D-fructose-6-phosphate, which enters glycolysis. nih.gov The application of L-[4-¹³C]sorbose in such organisms would provide precise measurements of the flux through this pathway and any connected anabolic or catabolic routes. This is particularly valuable for understanding the metabolic versatility of industrially important bacteria.
L-[4-¹³C]Sorbose in Fungal Metabolic Studies
In the fungal kingdom, L-sorbose is a key intermediate in the alternative pathway for D-galactose catabolism, known as the oxido-reductive pathway. researchgate.netresearchgate.net The use of L-[4-¹³C]sorbose can illuminate the flow of carbon through this and other interconnected pathways.
Analysis of Carbon Flow in Yeast (e.g., Saccharomyces cerevisiae)
Saccharomyces cerevisiae, a workhorse of industrial biotechnology, is capable of utilizing a wide array of carbon sources. oup.comnih.gov While glucose is its preferred substrate, understanding the metabolism of alternative sugars like sorbose is crucial for optimizing fermentation processes that use mixed-sugar feedstocks. micropublication.orgbiorxiv.org Although direct flux analysis with L-[4-¹³C]sorbose in S. cerevisiae is not widely reported, the known enzymatic steps allow for a theoretical tracing of the labeled carbon. This would enable researchers to quantify the efficiency of the sorbose assimilation pathway and its interaction with central carbon metabolism, including glycolysis and the TCA cycle. nih.govresearchgate.net Such data is invaluable for developing yeast strains with improved substrate utilization capabilities.
Pathways for Sorbose Metabolism in Filamentous Fungi
In filamentous fungi such as Aspergillus niger and Trichoderma reesei, L-sorbose is an intermediate in the catabolism of D-galactose. researchgate.netnih.govresearchgate.net The pathway involves the conversion of galactitol to L-sorbose, which is then reduced to D-sorbitol and subsequently enters glycolysis. researchgate.net L-[4-¹³C]sorbose tracing would allow for the quantification of carbon flow through this specific pathway, distinguishing it from the canonical Leloir pathway for galactose metabolism. In T. reesei, L-sorbose has also been identified as an inducer of cellulase and xylanase gene expression, making the study of its metabolism particularly relevant for the production of industrial enzymes. nih.govasm.orgmicrobiologyresearch.orgtandfonline.com
Table 2: Key Enzymes in the Fungal Oxido-Reductive Pathway for Galactose Catabolism
Enzyme | Reaction |
Aldose reductase | D-galactose → Galactitol |
Galactitol dehydrogenase | Galactitol → L-sorbose |
L-sorbose reductase / L-xylulose reductase | L-sorbose → D-sorbitol |
D-sorbitol dehydrogenase | D-sorbitol → D-fructose |
Hexokinase | D-fructose → D-fructose-6-phosphate |
Metabolic Engineering Strategies Informed by L-[4-¹³C]Sorbose Tracing
The insights gained from ¹³C-MFA studies using tracers like L-[4-¹³C]sorbose are instrumental in guiding metabolic engineering efforts. nih.govmdpi.com By identifying metabolic bottlenecks, competing pathways, and regulatory nodes, researchers can devise targeted strategies to improve the production of desired compounds. vanderbilt.edu
Optimization of Fermentation Processes Using Labeled Sorbose
¹³C-MFA powered by tracers like L-[4-¹³C]sorbose is a powerful strategy for optimizing fermentation processes. It moves beyond simple measurements of substrate consumption and product yield, offering a view into the internal workings of the cell. By quantifying how metabolic fluxes shift in response to changes in fermentation conditions (e.g., pH, oxygen tension, nutrient feed rate), operators can rationally guide process optimization for enhanced productivity.
A hypothetical case study involves an engineered Escherichia coli strain designed to produce the valuable precursor, D-sorbitol, from L-sorbose. The key conversion is catalyzed by an L-sorbose reductase. The initial fermentation process showed a suboptimal conversion rate. To understand the metabolic distribution of L-sorbose under different oxygenation conditions, two parallel fermentations were conducted using L-[4-¹³C]sorbose as the tracer: one under high aeration (30% dissolved oxygen, DO) and one under low aeration (5% DO). The labeling patterns in key amino acids derived from central metabolic intermediates were analyzed by GC-MS to calculate the relative fluxes through major pathways.
The analysis revealed a significant shift in carbon flux distribution between the two conditions. Under high aeration, a larger portion of the carbon from L-sorbose was channeled through the tricarboxylic acid (TCA) cycle, indicating a fully respiratory metabolism aimed at maximizing energy (ATP) production. frontiersin.org Conversely, under low aeration, the flux towards the desired product, D-sorbitol, increased, while the flux into the TCA cycle was reduced. This suggests that limiting oxygen stress redirects metabolic resources from energy production towards the product synthesis pathway.
Table 1: Metabolic Flux Distribution in Engineered E. coli Fed L-[4-¹³C]Sorbose Under Different Aeration Conditions (Hypothetical Data)
Metabolic Flux (% of L-Sorbose Uptake Rate) | High Aeration (30% DO) | Low Aeration (5% DO) |
---|---|---|
L-Sorbose to D-Sorbitol (Product Pathway) | 55 | 75 |
Glycolysis/Entner-Doudoroff Pathway | 30 | 15 |
Pentose Phosphate Pathway | 10 | 7 |
TCA Cycle | 25 | 8 |
Biomass Synthesis | 5 | 3 |
Based on these findings, the fermentation process was optimized to maintain a low dissolved oxygen level (around 5-10%), which successfully increased the final titer and yield of D-sorbitol. This demonstrates how L-[4-¹³C]sorbose can provide crucial data to rationally manipulate fermentation parameters for improved performance.
Identifying Bottlenecks in Engineered Microbial Pathways
One of the most critical applications of ¹³C-MFA is the identification of metabolic bottlenecks in engineered pathways. nih.govresearchgate.net When a microorganism is engineered to produce a non-native compound, the expression of heterologous enzymes may be unbalanced, or native pathways may compete for essential precursors, creating rate-limiting steps that hinder productivity. nih.gov Tracing the flow of carbon with L-[4-¹³C]sorbose can precisely pinpoint these bottlenecks.
Consider an engineered strain of Corynebacterium glutamicum designed to produce 2-keto-L-gulonic acid (2-KLG), a precursor to Vitamin C, from L-sorbose. The engineered pathway involves two key steps: the oxidation of L-sorbose to L-sorbosone, followed by the oxidation of L-sorbosone to 2-KLG. nih.gov Despite successful gene integration, the production of 2-KLG was lower than theoretically possible. To identify the bottleneck, a tracer study with L-[4-¹³C]sorbose was performed.
The analysis of intracellular metabolites revealed a significant accumulation of the intermediate, L-sorbosone, with a high ¹³C enrichment originating from the L-[4-¹³C]sorbose feed. In contrast, the final product, 2-KLG, showed much lower ¹³C enrichment and concentration. This labeling pattern provided clear evidence that the second step of the pathway—the conversion of L-sorbosone to 2-KLG, catalyzed by L-sorbosone dehydrogenase—was the primary metabolic bottleneck. The flux analysis quantified this limitation, showing a low carbon flux proceeding from L-sorbosone to 2-KLG compared to the high flux entering the pathway from L-sorbose.
Table 2: Quantified Fluxes and Metabolite Labeling in Engineered C. glutamicum for 2-KLG Production (Hypothetical Data)
Parameter | Observed Value | Interpretation |
---|---|---|
Flux (L-Sorbose → L-Sorbosone) | 85 ± 5 mmol/gDCW/h | High flux into the pathway |
Flux (L-Sorbosone → 2-KLG) | 15 ± 3 mmol/gDCW/h | Low flux to the final product |
Intracellular L-Sorbosone ¹³C Enrichment | 92% | High accumulation of the intermediate |
Intracellular 2-KLG ¹³C Enrichment | 25% | Low conversion to the final product |
Armed with this quantitative data, metabolic engineering efforts were precisely targeted. The expression of the L-sorbosone dehydrogenase gene was enhanced by switching to a stronger promoter and optimizing its codon usage for C. glutamicum. Subsequent fermentation of the improved strain showed a significant reduction in L-sorbosone accumulation and a corresponding increase in the final 2-KLG titer, validating the bottleneck identified by the L-[4-¹³C]sorbose tracer study. This illustrates the efficacy of using labeled substrates to diagnose and resolve limitations in complex engineered metabolic pathways. researchgate.net
L-[4-13c]sorbose As a Probe in Plant Biochemistry and Physiology
Carbon Partitioning and Transport Studies in Plants
The distribution of carbon resources from source tissues, where photosynthesis occurs, to sink tissues, which require energy for growth and storage, is a fundamental process known as carbon partitioning. researchoutreach.orgnih.gov Understanding how plants allocate this fixed carbon is crucial for improving crop yields and resilience. L-[4-¹³C]sorbose acts as a powerful tool in these investigations.
L-[4-¹³C]Sorbose Uptake and Translocation Mechanisms
The initial step in studying carbon allocation is understanding how compounds are taken up by cells and moved throughout the plant. Research has shown that the uptake of sugars like sorbose can occur against a concentration gradient, a process known as active transport, which requires energy. annualreviews.org This transport is often facilitated by proton cotransport mechanisms, where the movement of a sugar molecule is coupled with the movement of a proton across the cell membrane. annualreviews.org The pH of the cellular environment can influence the rate of uptake, suggesting that the protonation of transport system components is a key regulatory factor. annualreviews.org
Once inside the plant, L-[4-¹³C]sorbose is translocated from source to sink tissues, primarily through the phloem. gatech.edu The "Pressure Flow Model" describes this process, where a high concentration of sugars at the source draws water from the adjacent xylem, creating high turgor pressure that drives the bulk flow of phloem sap to the sinks. gatech.edu At the sink, the sugars are unloaded and utilized, maintaining the pressure gradient. gatech.edu Studies using labeled sugars have been instrumental in confirming this model and identifying the specific transporters involved.
While L-sorbose is a naturally occurring sugar in some plants, its transport and metabolism can differ from more common sugars like sucrose and glucose. ebi.ac.uknatuurtijdschriften.nl For instance, in studies with Yucca flaccida, when various ¹⁴C-labeled sugars were fed to the plant, D-glucose, D-fructose, and D-galactose were primarily converted to sucrose before being translocated. natuurtijdschriften.nl In contrast, L-sorbose was not converted to sucrose and was exuded as such, indicating distinct metabolic handling. natuurtijdschriften.nl
The table below summarizes findings on the translocation of various labeled compounds in Yucca flaccida.
Fed Compound | Major Labeled Constituent(s) in Exudate |
¹⁴C(U)L-sorbose | Sorbose |
¹⁴C(U)D-sorbitol | Sorbitol, Sucrose |
¹⁴C(U)D-glucose | Sucrose |
¹⁴C-fructose-1:6-diphosphate | Sucrose |
Allocation of Labeled Carbon to Plant Tissues and Metabolites
By tracing the ¹³C label from L-[4-¹³C]sorbose, researchers can map the allocation of carbon to various plant tissues and metabolic pools. This provides insights into the sink strength of different organs and how carbon is partitioned between growth, storage, and defense compounds.
In some plant species, sorbose can be metabolized. For example, in black mustard (Brassica nigra), sorbose levels were observed to decrease in response to herbivory simulation, suggesting its involvement in the plant's defense response. nih.gov The metabolic pathway of L-sorbose in the bacterium Agrobacterium tumefaciens involves its reduction to D-glucitol (sorbitol), which is then oxidized to D-fructose and subsequently enters glycolysis. nih.gov While this is a microbial pathway, it highlights potential metabolic routes that could exist in some plant species.
The allocation of carbon is a dynamic process influenced by developmental stage and environmental conditions. frontiersin.org For instance, immature sugarcane tissues partition carbon primarily into proteins and structural fibers, whereas mature stems are major sinks for sucrose storage. researchoutreach.org The use of labeled compounds like L-[4-¹³C]sorbose allows for a detailed, time-resolved analysis of these allocation patterns.
Role of L-[4-¹³C]Sorbose in Photosynthetic Carbon Metabolism Research
Photosynthesis is the primary process of carbon fixation in plants. wikipedia.org L-[4-¹³C]sorbose can be used to probe the intricate network of reactions that constitute photosynthetic carbon metabolism.
Tracing Carbon Through Carbon Fixation and Carbohydrate Synthesis Pathways
The Calvin-Benson cycle is the central pathway of carbon fixation in all plants. wikipedia.orgmsu.edu Carbon dioxide is initially incorporated into a five-carbon sugar, ribulose-1,5-bisphosphate (RuBP), a reaction catalyzed by the enzyme RuBisCO. wikipedia.org While L-[4-¹³C]sorbose does not directly enter this initial fixation step, its labeled carbon can be introduced into the photosynthetic metabolism at later stages, allowing researchers to trace the flow of carbon through various carbohydrate synthesis pathways.
For instance, if L-[4-¹³C]sorbose is metabolized to intermediates of glycolysis or the pentose phosphate pathway, the ¹³C label can be incorporated into key photosynthetic products. This allows for the study of carbon flux through different branches of metabolism and how they are interconnected.
Response of Plant Metabolic Networks to Sorbose Availability
The introduction of L-sorbose can perturb the existing metabolic network, and observing the plant's response can reveal important regulatory mechanisms. The availability of different sugars can act as a signal that influences gene expression and enzyme activity, thereby altering metabolic fluxes. nih.gov
For example, in peach trees, sorbitol uptake by vegetative buds was found to be inhibited by the presence of hexoses like glucose. oup.com This suggests a feedback mechanism where the presence of certain sugars can regulate the uptake of others, thereby controlling the type and amount of carbon entering the sink tissues. Although this study focused on sorbitol, similar regulatory interactions could be investigated using L-sorbose.
The table below illustrates the effect of source-sink manipulation on the net photosynthetic rate in coffee trees, demonstrating how carbon demand from sink tissues can influence carbon fixation in source leaves. nih.gov
Treatment | Net Photosynthetic Rate (A) | Stomatal Conductance (gs) |
Full crop load, half leaf area | High | High |
Half crop load, full leaf area | Intermediate | Intermediate |
Full crop load, full leaf area | Intermediate | Intermediate |
Defruited | Low | Low |
By using L-[4-¹³C]sorbose as a tracer, scientists can gain a more detailed understanding of how the introduction of a specific sugar affects the entire metabolic system, from gene expression to the allocation of carbon to different biosynthetic pathways. nih.gov
Enzymological and Mechanistic Investigations Utilizing L-[4-13c]sorbose
Enzyme Substrate Specificity and Kinetic Studies
The introduction of an isotopic label such as in L-[4-13C]sorbose does not significantly alter the chemical properties or the three-dimensional shape of the molecule. Consequently, it is treated by enzymes as identical to its unlabeled counterpart, L-sorbose. This characteristic is crucial for its use in quantitative studies of enzyme kinetics and substrate specificity. nih.gov
L-sorbose is a key intermediate in the metabolism of various microorganisms. dovepress.com Enzymes such as sorbose kinases and dehydrogenases are central to its utilization. Sorbose dehydrogenases (SDH) catalyze the oxidation of L-sorbose to products like 5-dehydro-D-fructose or L-sorbosone, an intermediate in the production of 2-keto-L-gulonic acid (2-KLG), the precursor to vitamin C. wikipedia.orgfrontiersin.orgwikipedia.orgresearchgate.net In other pathways, particularly in bacteria like Lactobacillus casei, L-sorbose is transported and phosphorylated by a phosphotransferase system (PTS) involving a sorbose-specific kinase activity. nih.gov
The use of L-[4-¹³C]sorbose allows for precise kinetic analysis of these enzymes. In a typical assay, the rate of product formation can be monitored over time using techniques sensitive to the ¹³C label. For instance, ¹³C-NMR can track the disappearance of the L-[4-¹³C]sorbose signal and the appearance of a new signal corresponding to the ¹³C-labeled product. researchgate.net Alternatively, Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the reaction components, and the mass spectrometer can specifically detect the mass of the labeled product, allowing for highly sensitive quantification. nih.govmdpi.com These methods enable the determination of key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), providing fundamental data on the enzyme's affinity for L-sorbose and its catalytic efficiency.
Enzyme | Organism Source | Substrate | Kₘ (mM) | Vₘₐₓ (U/mg) | Analytical Method | Reference |
Sorbose Dehydrogenase | Gluconobacter oxydans | L-Sorbose | 25.5 | 150.2 | Spectrophotometry | Fictional Data |
L-Sorbose-1-Phosphate Reductase | Lactobacillus casei | L-Sorbose-1-Phosphate | 5.8 | 85.6 | ¹³C-NMR with labeled substrate | Fictional Data |
Sorbitol Dehydrogenase | Gluconobacter frateurii | D-Sorbitol | 167 | 250 | Spectrophotometry | mdpi.com |
This table includes representative data; values for labeled substrates are illustrative of typical results obtained in such studies.
Understanding how a substrate binds within the active site of an enzyme is fundamental to elucidating its mechanism. L-[4-¹³C]sorbose acts as a precise probe for mapping these interactions. NMR spectroscopy is particularly powerful in this regard. Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR can be employed.
In a CSP experiment, the ¹³C-NMR spectrum of L-[4-¹³C]sorbose is recorded alone and then in the presence of the target enzyme (e.g., a sorbose dehydrogenase). If the C4 carbon is involved in binding, its chemical environment will change upon interaction with amino acid residues in the active site, leading to a shift in its NMR signal. By identifying which atoms of the substrate are perturbed, a map of the binding interface can be constructed. nih.gov
Molecular docking studies have complemented experimental approaches by simulating the binding of L-sorbose into the active site of enzymes like levansucrase, providing a structural hypothesis for substrate preference. researchgate.netnih.gov Using L-[4-¹³C]sorbose in NMR experiments can validate and refine these computational models by providing direct evidence of which parts of the substrate are in close contact with the enzyme.
Investigation of Sorbose Kinases and Dehydrogenases
Mapping Reaction Mechanisms with Isotopic Labeling
Isotopic labeling is a cornerstone technique for deciphering the step-by-step sequence of events in an enzymatic reaction, including which chemical bonds are broken and formed and the stereochemical outcome of the transformation. bocsci.com
The ¹³C label in L-[4-¹³C]sorbose acts as a tracer, allowing its position to be followed from reactant to product. This is invaluable for confirming reaction mechanisms. For example, in the oxidation of L-sorbose to L-sorbosone by L-sorbose 1-dehydrogenase, the chemistry occurs at the C1 position, and the carbon skeleton is expected to remain intact. wikipedia.org Analysis of the product via ¹³C-NMR or MS would confirm that the label remains at the C4 position of the L-sorbosone product.
A more complex example is the isomerization of glucose to sorbose. Isotopic tracer studies using D-glucose labeled at the C1 position with ¹³C showed that in the resulting L-sorbose, the label was found at the C6 position. google.com This result was consistent with a mechanism involving an intramolecular hydride shift from C5 to C1. Similarly, starting with L-[4-¹³C]sorbose and tracing its metabolism through the pathway identified in organisms like K. pneumoniae (which involves phosphorylation at C1, reduction to D-glucitol-6-phosphate, oxidation to D-fructose-6-phosphate, and entry into glycolysis) would allow researchers to precisely follow the fate of the C4 carbon. nih.gov By isolating intermediates and determining the location of the ¹³C label in each, the exact sequence of bond-breaking and bond-forming events can be unequivocally established.
Reaction | Enzyme | Starting Labeled Substrate | Expected Labeled Product | Mechanistic Insight | Reference |
Glucose Isomerization | Ti-Beta (catalyst) | D-glucose-¹³C-C1 | L-sorbose-¹³C-C6 | Intramolecular C5-C1 hydride shift | google.com |
Sorbose Oxidation | Sorbose Dehydrogenase | L-[4-¹³C]sorbose | 5-dehydro-D-[4-¹³C]fructose | Confirms C5 oxidation without skeletal rearrangement | wikipedia.org |
Sorbose Phosphorylation | L-sorbose PTS | L-[4-¹³C]sorbose | L-[4-¹³C]sorbose-1-phosphate | Confirms phosphorylation at C1 | nih.gov |
This table illustrates how ¹³C position tracking provides mechanistic details.
Enzymatic reactions are characterized by their high stereospecificity, meaning they act on only one stereoisomer of a substrate to produce a single stereoisomer of the product. Aldolase enzymes, for instance, are known to create new stereogenic centers with strict control. asm.org L-sorbose metabolism is handled by enzymes that are specific to its unique stereochemistry, distinguishing it from its epimers like D-fructose.
Using L-[4-¹³C]sorbose helps confirm the stereochemical course of a reaction. For example, the reduction of L-sorbose to D-sorbitol is catalyzed by sorbitol dehydrogenase (SORD). uniprot.org This reaction involves the addition of a hydride to the C2 carbonyl group. While the ¹³C label at the C4 position is not at the reaction center, its presence allows for unambiguous identification of the product as D-sorbitol through NMR analysis. This confirms that the enzyme catalyzes the reaction with the expected stereochemical outcome, producing D-sorbitol rather than its C2 epimer, L-iditol. This analytical certainty is crucial when studying enzymes with unknown or complex stereospecificity.
Identification of Bond Cleavage and Formation Events Using 13C Position Tracking
Allosteric Regulation and Enzyme-Metabolite Interactions
Enzyme activity is often regulated by molecules binding to a site other than the active site, known as an allosteric site. quora.com These interactions, which can either activate or inhibit the enzyme, are a key mechanism for controlling metabolic flux. L-[4-¹³C]sorbose can be used to study how allosteric effectors influence substrate binding and catalysis.
For example, the activity of sorbitol dehydrogenase from Gluconobacter oxydans is known to be inhibited by its product, NADPH. d-nb.info This is a form of feedback inhibition. NMR studies could use L-[4-¹³C]sorbose to probe this interaction. By monitoring the ¹³C signal from the labeled sorbose bound to the enzyme, researchers could determine if the binding of the allosteric inhibitor (NADPH) at its site causes a conformational change in the enzyme that leads to the release of sorbose from the active site.
Furthermore, widespread interactions between metabolites and proteins are critical for cellular regulation. dovepress.com Identifying which metabolites interact with specific enzymes is a major challenge. L-[4-¹³C]sorbose can be used as bait in pull-down assays coupled with mass spectrometry to identify proteins that bind to it, potentially uncovering novel regulatory interactions within the L-sorbose metabolic network.
Probing Regulatory Sites with this compound Derivatives
The study of metabolic regulation often involves understanding how the presence of a specific molecule can trigger or inhibit the expression of genes encoding the enzymes responsible for its metabolism. L-sorbose and its phosphorylated derivatives are key players in such regulatory circuits in various microorganisms. The use of this compound enables researchers to trace the metabolic flux and pinpoint the molecular interactions governing these control systems.
In several bacterial species, including Klebsiella pneumoniae and Lactobacillus casei, the metabolism of L-sorbose is tightly controlled by a set of genes organized into the sor operon. nih.govnih.gov The transport of L-sorbose across the cell membrane is mediated by a specific phosphoenolpyruvate-dependent phosphotransferase system (PTS), which simultaneously phosphorylates the sugar to form L-sorbose-1-phosphate. nih.govnih.gov This derivative, rather than L-sorbose itself, is often the true effector molecule in the regulatory cascade.
The expression of the sor operon is inducible by L-sorbose. nih.govnih.gov For instance, in L. casei, the presence of L-sorbose in the growth medium leads to a significant increase in the activity of key metabolic enzymes such as L-sorbose-1-phosphate reductase. nih.govasm.org This induction is controlled by a regulatory protein, SorR, which acts as a positive regulator of the operon. nih.gov By using this compound, researchers can follow its uptake, its conversion to this compound-1-phosphate, and the subsequent activation of gene transcription. This allows for a detailed kinetic analysis of the regulatory response and helps to quantify the relationship between substrate concentration and enzyme synthesis.
Investigations in L. casei have demonstrated this inductive effect, showing markedly increased enzymatic activities in cells grown with L-sorbose compared to other carbon sources, a process that is subject to catabolite repression by D-glucose. nih.govnih.govasm.org
Strain | Description | Growth Medium Additive | L-Sorbose-1-Phosphate Reductase Activity (U/mg of protein) | D-Sorbitol-6-Phosphate Dehydrogenase Activity (U/mg of protein) |
---|---|---|---|---|
Wild Type (BL23) | Standard strain | L-Sorbose | 0.18 | 0.10 |
sorBC Mutant (BL23S) | Mutant in L-sorbose PTS components | L-Sorbose | 0.16 | 0.12 |
man Mutant (BL23D) | Mutant in D-mannose PTS | L-Sorbose | 0.24 | 0.21 |
Conformational Changes Induced by Sorbose Binding
The binding of a substrate to a transporter or an enzyme is rarely a simple lock-and-key event. It often induces conformational changes in the protein, which are essential for catalysis or transport. acs.org These changes can range from minor side-chain rearrangements to large-scale domain movements. L-sorbose, in its interaction with various proteins, provides clear examples of this induced-fit mechanism.
A notable case is the interaction of L-sorbose with the glucose transporter (GLUT1) in human red blood cells. While D-glucose is the primary substrate and induces a significant conformational change that facilitates its own transport, L-sorbose is a "poor" substrate that does not induce this same facilitatory change. core.ac.uk This difference in induced conformation is reflected in the transport kinetics. The binding of L-sorbose to the transporter can be studied through its inhibitory effect on the transport of other sugars.
Research using inhibitors like pentobarbital has shed light on these conformational states. Pentobarbital has been shown to prevent the glucose-induced conformational changes in the transporter by binding to non-catalytic sites. nih.gov This action dramatically alters the thermodynamics of L-sorbose interaction. In control cells, the inhibition of L-sorbose exit by glucose is an endothermic process. nih.gov However, in the presence of pentobarbital, which locks the transporter in a different conformation, this process becomes exothermic. nih.gov This thermodynamic shift provides strong evidence for distinct conformational states of the transporter and demonstrates how L-sorbose binding is sensitive to the protein's structural state.
Condition | Temperature | Ki (sorbose, glucose) (mM) | Enthalpy Change (ΔH) (kJ/mol) |
---|---|---|---|
Control | 45°C | 6.8 ± 1.3 | +60.6 ± 14.7 |
Control | 30°C | 23.4 ± 4.5 | |
With Pentobarbital (4 mM) | 45°C | 30.6 ± 7.8 | -43 ± 6.27 |
With Pentobarbital (4 mM) | 30°C | 14.0 ± 1.9 |
Data sourced from Naftalin & Rist. nih.gov
Advanced Theoretical and Computational Approaches in L-[4-13c]sorbose Research
Metabolic Flux Analysis (MFA) Modeling with 13C-Labeling Data
Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of metabolic reactions within a cell. nih.gov The use of 13C-labeled substrates, such as L-[4-13C]sorbose, is integral to MFA, as the labeled atoms are traced through metabolic pathways, providing constraints that enable the precise estimation of intracellular fluxes. nih.govnih.gov
Development of Stoichiometric Models for this compound Tracing Experiments
The foundation of any ¹³C-MFA study is a robust stoichiometric model of the biochemical reaction network. d-nb.info This model represents the metabolic pathways of interest as a set of balanced chemical reactions. When using this compound, the model must specifically account for the atom transitions of the labeled carbon from sorbose into downstream metabolites.
The development of these models involves:
Defining the Metabolic Network Scope: The complexity of the model depends on the research question, the specific organism or cell type being studied, and the available analytical data. d-nb.info For this compound tracing, this would include pathways where sorbose is expected to be metabolized.
Atom Transition Mapping: A critical step is to meticulously map the fate of each carbon atom from the substrate (this compound) to the products of each reaction. This creates a system of equations that links the isotopic labeling patterns of measured metabolites to the unknown metabolic fluxes.
Incorporating Biomass Composition and Extracellular Rates: To solve for absolute flux values, the model requires measurements of external rates, such as substrate uptake (e.g., L-sorbose), product secretion, and the rate of biomass production. nih.gov The elemental composition of biomass is also a necessary constraint.
For instance, if this compound enters a pathway that leads to the synthesis of an amino acid, the position of the ¹³C label in that amino acid will provide direct information about the activity of that specific pathway.
Software Tools and Algorithms for MFA Calculations
A variety of software tools have been developed to perform the complex calculations required for ¹³C-MFA. These tools implement algorithms to solve the system of algebraic equations derived from the stoichiometric model and the isotopic labeling data, ultimately estimating the metabolic fluxes. github.io
Key software and algorithms include:
Elementary Metabolite Units (EMU) Framework: This framework significantly simplified the computational complexity of ¹³C-MFA by breaking down large metabolic networks into smaller, more manageable units. nih.govmit.edu
Isotopically Non-Stationary MFA (INST-MFA): Classical MFA assumes that the isotopic labeling of metabolites is at a steady state. However, for many experiments, this is not the case. INST-MFA was developed to analyze data from systems where labeling patterns change over time. nih.govbiorxiv.org
Software Packages: Several user-friendly software packages are available to the research community, many of which are open-source. These tools provide platforms for model construction, data input, flux calculation, and statistical analysis. github.ioucdavis.edu
Software Tool | Key Features | Reference |
INCA (Isotopomer Network Compartmental Analysis) | Supports both steady-state and non-stationary MFA, as well as parallel labeling experiments. | nih.govucdavis.edu |
METRAN | Based on the EMU framework, designed for tracer experiment design and statistical analysis. | nih.govmit.edu |
13CFLUX2 | A high-performance suite for large-scale and high-throughput ¹³C-MFA applications, supporting multicore CPUs and compute clusters. | oup.com |
OpenMebius | An open-source tool for both conventional and isotopically non-stationary ¹³C-MFA. | github.ioshimadzu.com |
WUFlux | A MATLAB-based platform with a user-friendly interface for ¹³C-MFA, particularly for bacterial metabolism. | github.io |
OpenFLUX | Efficient modeling software for ¹³C-based metabolic flux analysis. | github.io |
These tools typically employ optimization algorithms to find the set of fluxes that best fit the experimental labeling data, while also satisfying the stoichiometric constraints of the metabolic model.
Computational Metabolomics Integrating this compound Data
Computational metabolomics encompasses the use of computational and informatic approaches to analyze and interpret large-scale metabolomics datasets. dagstuhl.de The integration of isotopic labeling data from tracers like this compound significantly enhances the power of these approaches.
Network Reconstruction and Pathway Mapping based on Isotopic Tracing
While stoichiometric models for MFA are often based on known metabolic pathways, isotopic tracing with this compound can also be used to discover novel pathways or validate hypothesized connections in the metabolic network. d-nb.info By tracking the incorporation of the ¹³C label into unexpected metabolites, researchers can identify previously unknown enzymatic reactions or metabolic routes.
This process involves:
Untargeted Metabolomics: Analyzing all detectable metabolites in a sample to identify those that become labeled after the introduction of this compound.
Mass Isotopologue Distribution (MID) Analysis: Determining the distribution of different isotopologues (molecules of the same compound that differ only in their isotopic composition) for each labeled metabolite. nih.gov
Network Generation: Using the labeling patterns to infer connections between metabolites, thereby reconstructing parts of the metabolic network.
For example, the appearance of a ¹³C label in a specific lipid species after feeding cells this compound would provide strong evidence for a metabolic pathway linking sorbose metabolism to lipid biosynthesis.
Integration of Omics Data with Labeled Sorbose Flux Profiles
A holistic understanding of cellular regulation requires the integration of data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. Flux profiles obtained from this compound tracing experiments provide a functional readout of the metabolic state, which can be correlated with other omics data to gain deeper insights.
This integration can reveal:
Regulatory Mechanisms: By correlating changes in gene expression (transcriptomics) or protein abundance (proteomics) with changes in metabolic fluxes, researchers can identify key regulatory points in metabolism.
Genotype-Phenotype Relationships: Linking genetic variations (genomics) to alterations in metabolic fluxes can help to elucidate the functional consequences of genetic differences.
Systems-Level Models: The ultimate goal is to build comprehensive, multi-scale models of the cell that can predict how perturbations at one level (e.g., a gene knockout) will affect other levels, including the metabolic phenotype.
Quantum Chemical Calculations for Labeled Compound Reactivity
Quantum chemistry provides a theoretical framework for understanding the electronic structure and reactivity of molecules. acs.org These methods can be applied to isotopically labeled compounds like this compound to investigate how the presence of the heavier isotope might influence its chemical behavior.
Key applications include:
Kinetic Isotope Effects (KIEs): Quantum chemical calculations can predict the changes in reaction rates that occur when an atom is replaced by one of its heavier isotopes. This is because the vibrational frequencies of chemical bonds are dependent on the masses of the atoms involved, which can affect the activation energy of a reaction.
Enzyme Mechanism Studies: By calculating the KIEs for different proposed reaction mechanisms and comparing them to experimentally measured values, researchers can gain insights into the transition state structures and mechanisms of enzyme-catalyzed reactions involving sorbose.
Spectroscopic Property Prediction: Quantum chemistry can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants. nd.edu These predictions can aid in the interpretation of experimental spectra of this compound and its metabolites.
Recent studies have utilized quantum chemical calculations to explore the conformational landscapes and reaction mechanisms of various monosaccharides and their derivatives, providing a powerful complement to experimental investigations. osti.govresearchgate.netresearchgate.net
Theoretical Prediction of Isotope Effects in Sorbose Metabolism
The introduction of a ¹³C isotope at a specific position in a molecule can alter the rates of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). osti.gov KIEs are a cornerstone for elucidating enzymatic reaction mechanisms, as they provide information about bond-breaking or bond-forming events in the rate-determining step. osti.govnih.gov The magnitude of the KIE is primarily influenced by the change in the vibrational frequency of bonds involving the isotope between the ground state and the transition state. nih.gov Heavier isotopes like ¹³C form stronger bonds, which generally leads to slower reaction rates if that bond is cleaved during the reaction. nih.gov
Theoretical prediction of KIEs, often employing quantum chemical calculations, allows researchers to compare computed values with experimental results to validate or reject proposed mechanistic pathways. nih.govresearchgate.net In the context of L-sorbose metabolism, several key enzymes are involved, including L-sorbose dehydrogenase and L-sorbosone dehydrogenase, which are part of the pathway to produce 2-keto-L-gulonic acid, a precursor to vitamin C. researchgate.netwikipedia.orgfrontiersin.org
For this compound, a significant primary KIE would be theoretically predicted for any enzymatic step where a bond to the C4 carbon is broken or formed in the rate-limiting step of the reaction. A secondary KIE might be predicted if the hybridization state of the C4 carbon changes during the reaction (e.g., from sp³ to sp²), which alters the vibrational environment of the isotopic label without breaking a bond to it directly. Computational models can simulate the transition state of the enzyme-substrate complex to calculate the vibrational frequencies and predict the KIE value (k¹²/k¹³). mdpi.com While extensive studies on the KIEs of L-sorbose metabolism are not widely published, the principles can be applied to hypothesize the effects in key reactions.
Enzymatic Reaction | Hypothetical Rate-Limiting Step Involving C4 | Predicted ¹³C KIE at C4 (k¹²/k¹³) | Theoretical Rationale |
---|---|---|---|
L-Sorbose Dehydrogenase | Conformational change affecting C4 environment | ~1.01 - 1.03 (Inverse or Small Normal) | Secondary KIE. A change in steric crowding or hybridization at C4 in the transition state alters vibrational frequencies. The effect is expected to be small as no bond at C4 is broken. |
Hypothetical Aldolase/Retro-Aldolase Reaction | C4-C5 bond cleavage | > 1.03 (Normal) | Primary KIE. The cleavage of the carbon-carbon bond involving the ¹³C isotope is the most energy-demanding step, leading to a significant isotope effect. |
Hypothetical Isomerase Reaction | Enolization involving C4 | ~1.02 - 1.04 (Normal) | Secondary KIE. A change in hybridization from sp³ to sp² at C4 during the formation of an enolate intermediate would result in a noticeable isotope effect. |
This table presents hypothetical predictions based on established principles of kinetic isotope effects. Experimental validation would be required.
Molecular Dynamics Simulations of this compound Enzyme Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to analyze the physical movements of atoms and molecules over time. researchgate.net In the context of this compound, MD simulations can provide detailed, atomistic insights into how the sugar interacts with the active sites of metabolic enzymes, such as L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). researchgate.netresearchgate.net These simulations are instrumental in understanding factors like binding affinity, conformational stability of the enzyme-substrate complex, and the specific roles of amino acid residues in catalysis. plos.org
MD studies on enzymes that process L-sorbose or its precursor D-sorbitol have successfully identified key structural features and residues critical for substrate binding and conversion. researchgate.netplos.org For example, simulations of D-sorbitol with sorbitol dehydrogenase revealed that specific amino acids like His302, Met366, and Asp368 are crucial for binding the substrate in a productive orientation for its oxidation to L-sorbose. researchgate.net Similarly, MD simulations combined with structural studies of L-sorbosone dehydrogenase have elucidated a redox-based dynamic regulation mechanism involving a disulfide bond that opens and closes the substrate pocket. researchgate.net
Simulation Focus | Enzyme Studied | Key Simulation Parameters | Major Research Findings |
---|---|---|---|
Substrate Binding Mode | Sorbitol Dehydrogenase (D-Sorbitol to L-Sorbose) | QM/MM docking; Explicit water solvent model; 100 ns simulation time | Identified His302, Met366, and Asp368 as key residues for D-sorbitol binding and positioning for oxidation. researchgate.net |
Catalytic Mechanism & Regulation | L-Sorbosone Dehydrogenase (SNDH) | Steered Molecular Dynamics; Umbrella Sampling; AlphaFold2 structure prediction | Revealed a reversible disulfide bond (Cys295-Cys296) that acts as a redox switch, controlling the opening and closing of the substrate pocket. researchgate.net |
Protein-Ligand Stability | L-Sorbose Oxidoreductase | Analysis of Root Mean Square Deviation (RMSD) and hydrogen bonds | MD simulations can confirm the stability of the enzyme-sorbose complex over the simulation period, indicated by low RMSD values for the protein backbone and persistent hydrogen bonds. |
Conformational Dynamics | Generic Glycoside-processing Enzyme | Analysis of dihedral angles (Φ, Ψ, Ω) of glycosidic linkages | Simulations show the range of accessible conformations for the sugar within the active site, highlighting the flexibility or rigidity of the substrate upon binding. researchgate.net |
This table summarizes findings from published MD simulations on relevant enzymes in the sorbose metabolic pathway. Findings are illustrative of the types of data generated.
Future Directions and Emerging Research Avenues for L-[4-13c]sorbose
Integration with Advanced Imaging Techniques for Spatiotemporal Flux Analysis
A significant frontier in metabolic research is the ability to visualize metabolic fluxes in real-time and within the spatial context of a cell or tissue. The integration of L-[4-13C]sorbose tracing with advanced imaging modalities promises to move beyond bulk measurements to provide a dynamic picture of metabolic activity.
Future research will likely focus on coupling this compound administration with techniques such as Mass Spectrometry Imaging (MSI) . This would enable the mapping of this compound and its downstream metabolites within tissue sections, revealing metabolic heterogeneity in complex biological samples. For instance, in microbial biofilms or tumor microenvironments, this approach could identify distinct metabolic zones and how they respond to various stimuli.
Another promising technique is Nuclear Magnetic Resonance (NMR) spectroscopy , including in vivo NMR. nih.gov While technically demanding, the development of more sensitive hyperpolarization techniques could make it feasible to track the metabolic conversion of this compound in living organisms, offering unparalleled insights into organ-specific metabolism.
Potential Research Applications:
Imaging Technique | Potential Application with this compound | Biological Question Addressed |
Mass Spectrometry Imaging (MSI) | Mapping the distribution of 13C-labeled metabolites in tissue sections. | How does the metabolism of L-sorbose vary across different regions of a tumor? |
In vivo NMR Spectroscopy | Real-time tracking of this compound metabolism in a living organism. | What is the rate of L-sorbose uptake and conversion in the liver versus other organs? |
Confocal Raman Microscopy | Label-free imaging of 13C-enriched cellular compartments. | Where does L-sorbose or its metabolites accumulate within a single cell? |
Development of Novel Biosensors and Probes Incorporating this compound
The development of genetically encoded or synthetic biosensors that respond to L-sorbose or its metabolites could revolutionize the study of its metabolic pathways. While biosensors for sugars like glucose are well-established, those for less common sugars like L-sorbose are still in their infancy.
Future research could focus on engineering Förster Resonance Energy Transfer (FRET)-based biosensors . These sensors could be designed to change their conformation and fluorescent properties upon binding to L-sorbose or a key downstream metabolite, such as L-sorbose-1-phosphate. ontosight.ai This would allow for the visualization of substrate availability and enzyme activity in living cells with high temporal resolution.
Furthermore, this compound could be incorporated into smart probes for techniques like Magnetic Resonance Imaging (MRI). These probes would be "off" in their native state but would become "on" upon enzymatic conversion of the this compound moiety, providing a highly specific signal of metabolic activity.
Expansion of this compound Tracing to Unconventional Biological Systems
While metabolic research has traditionally focused on model organisms like E. coli and yeast, there is a growing interest in understanding the metabolism of "unconventional" biological systems. nih.gov this compound is well-suited for exploring these underexplored metabolic landscapes.
Research in microbial ecology could employ this compound to trace carbon flow within complex microbial communities, such as those found in the gut or soil. This could help to identify which species are capable of metabolizing L-sorbose and how it is shared or competed for within the community. nih.gov Studies have shown that some pathogenic bacteria utilize L-sorbose metabolism to enhance their fitness and virulence, making this a relevant area of investigation. dovepress.com
In the field of plant biology , this compound could be used to study sugar transport and metabolism in non-model plants or in response to various environmental stresses. Some fungi, for example, have been shown to have a toxic reaction to L-sorbose, and tracing could elucidate the mechanisms behind this. ias.ac.in
Examples of Unconventional Systems for this compound Tracing:
Biological System | Research Focus | Potential Insights |
Gut Microbiome | Tracing carbon flow through different bacterial species. | Identifying key players in L-sorbose metabolism and their role in gut health. |
Plant-Pathogen Interactions | Investigating the role of L-sorbose in fungal pathogenicity. | Understanding how L-sorbose metabolism, or lack thereof, influences disease outcomes. ias.ac.in |
Industrial Microorganisms | Optimizing the production of vitamin C and other bioproducts. | Elucidating metabolic bottlenecks in the conversion of L-sorbose. researchgate.netnih.gov |
Machine Learning and AI Applications in Interpreting Complex this compound Datasets
The large and complex datasets generated by modern metabolomics experiments, including those using this compound, present a significant analytical challenge. Machine learning and artificial intelligence (AI) are poised to play a crucial role in extracting meaningful biological insights from this data. frontiersin.org
Future applications will involve the use of machine learning algorithms to identify subtle patterns in isotopic labeling data that may be missed by traditional statistical methods. These algorithms can be trained to recognize the metabolic signatures of different physiological or disease states.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling L-[4-13C]sorbose in laboratory settings?
- Methodological Answer : Researchers must adhere to strict safety measures, including:
- PPE : Use NIOSH-approved respirators (e.g., P95) when handling powders to avoid inhalation of aerosols, and wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to minimize airborne exposure .
- Storage : Store at 2–8°C in inert conditions to maintain stability .
- Emergency Procedures : Follow first-aid measures for accidental exposure (e.g., flushing eyes with water for 15+ minutes) .
Q. How can researchers verify the isotopic purity of this compound?
- Methodological Answer : Isotopic purity is validated using:
- Nuclear Magnetic Resonance (NMR) : 13C-NMR spectra confirm the position-specific 13C label at the C4 carbon .
- Mass Spectrometry (MS) : High-resolution MS quantifies isotopic enrichment and detects impurities .
- Cross-Validation : Compare results with certified reference materials (e.g., CAS 478506-34-2) to ensure consistency .
Q. What storage conditions are optimal for preserving this compound stability?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers to prevent degradation .
- Environment : Maintain inert atmospheres (e.g., nitrogen) to avoid oxidation or moisture absorption .
- Monitoring : Regularly assess physical properties (e.g., melting point: 163–165°C) to detect instability .
Advanced Research Questions
Q. How should experimental designs incorporate this compound for metabolic flux analysis in microbial systems?
- Methodological Answer :
- Labeling Strategy : Use pulse-chase experiments to track 13C incorporation into metabolic intermediates (e.g., glycolysis or pentose phosphate pathways) .
- Controls : Include unlabeled sorbose controls to distinguish background signals .
- Sampling : Collect time-series samples for intracellular metabolite extraction and GC-MS analysis .
- Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Q. What statistical methods address variability in metabolic flux data derived from this compound tracing?
- Methodological Answer :
- Error Analysis : Quantify instrument precision (e.g., MS signal variance) and biological variability using triplicate experiments .
- Flux Modeling : Employ computational tools (e.g., Isotopomer Network Compartmental Analysis) to reconcile discrepancies between observed and predicted 13C labeling patterns .
- Uncertainty Propagation : Use Monte Carlo simulations to assess confidence intervals in flux estimates .
Q. How can researchers resolve contradictions in published data on L-sorbose metabolism when using isotopic tracers?
- Methodological Answer :
- Systematic Review : Conduct meta-analyses to identify methodological differences (e.g., growth media, sampling intervals) across studies .
- Sensitivity Testing : Replicate experiments under varying conditions (e.g., pH, temperature) to isolate confounding factors .
- Peer Validation : Share raw datasets and analytical pipelines via open-access platforms for independent verification .
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